6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Anticancer Cell Proliferation Purine Nucleoside Analogue

Research on indolent lymphoid malignancies often requires a precise tool to dissect apoptosis without the confounding variable of senescence. This 6-morpholino purine riboside directly addresses that need by engaging the cell death machinery. - Directly inhibits DNA synthesis and induces apoptosis, enabling focused studies on caspase activation and mitochondrial outer membrane permeabilization. - Serves as a critical reference standard for benchmarking the impact of C6 substituents on adenosine kinase and adenosine deaminase interactions. - Provides a pre-installed morpholino handle for synthesizing focused kinase inhibitor libraries targeting PI3K or Mps1.

Molecular Formula C14H19N5O5
Molecular Weight 337.33 g/mol
Cat. No. B12859992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine
Molecular FormulaC14H19N5O5
Molecular Weight337.33 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O
InChIInChI=1S/C14H19N5O5/c20-5-8-10(21)11(22)14(24-8)19-7-17-9-12(15-6-16-13(9)19)18-1-3-23-4-2-18/h6-8,10-11,14,20-22H,1-5H2/t8-,10-,11-,14-/m1/s1
InChIKeyBTFFXIPHHREHCW-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Characterization of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine


6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analogue characterized by the substitution of a morpholino group at the C6 position of the purine ring, replacing the primary amine found in adenosine. This structural modification confers distinct chemical and biological properties, including altered interactions with enzymes of nucleoside metabolism such as adenosine kinase and adenosine deaminase, and positions it within a class of compounds extensively investigated for potential antitumor and antiviral activities [1]. The compound's activity is often mediated through incorporation into nucleic acids or inhibition of DNA synthesis, and it serves as a foundational structure for the development of more complex kinase inhibitors and immunomodulatory agents [2].

1
Purine nucleoside analogue — morpholino at C6 alters enzyme interactions, supporting cell-model endpoint review
2
DNA synthesis inhibition studies — may support apoptosis pathway-response interpretation
3
Scaffold for kinase inhibitor design — morpholino-purine core offers isoform-selectivity assay context

Generic Substitution Failure for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine


The interchangeability of 6-substituted purine ribosides is precluded by the profound impact of the C6 substituent on biological target engagement and metabolic stability. Even structurally similar analogs, such as 6-methylmercaptopurine riboside (342-69-8) or 6-benzylpurine riboside, exhibit divergent substrate specificities for key enzymes like adenosine kinase and purine nucleoside phosphorylase (PNP), leading to vastly different activation and clearance profiles [1]. The specific physicochemical properties of the morpholino moiety—its hydrogen-bonding capacity and steric bulk—directly influence the compound's pharmacokinetics and its ability to participate in critical molecular interactions, a nuance that is lost when substituting with a simple alkyl or aryl group. This fine structure-activity relationship (SAR) means that a generic 6-substituted purine riboside cannot be assumed to replicate the specific biological outcomes of the morpholino derivative, making targeted procurement essential for reproducible research [2].

C6 Substituent Drives Target Engagement 6-alkyl or 6-aryl purine ribosides exhibit divergent substrate specificity for adenosine kinase and PNP; the morpholino group's hydrogen-bonding and steric profile may not transfer directly.
Metabolic Stability Differs Simple alkyl or benzyl analogs can show distinct activation and clearance profiles; substitution may shift pharmacokinetics and cellular outcomes.
Biological Outcome Is Substituent-Specific Generic 6-substituted ribosides cannot replicate the apoptosis-induction or kinase-scaffold properties of the morpholino derivative; requires targeted procurement.

Comparative Evidence for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine


HeLa Cell Proliferation Inhibition vs. 6-Alkyl Purine Riboside

While a direct head-to-head comparison for 6-(4-morpholino)-9-(β-D-ribofuranosyl)-9H-purine is absent in the literature, cross-study analysis of a closely related C6-morpholino purine derivative reveals a distinct potency advantage. In a study evaluating 6-substituted purine ribosides, a C6-morpholino purine derivative demonstrated 85% inhibition of HeLa cell proliferation at 10 µM [1]. This contrasts sharply with a C6-n-propyl-9-(β-D-ribofuranosyl)purine (Compound 9), which was found to be a poor substrate for E. coli PNP and showed negligible cytotoxic activity under comparable conditions [2]. The quantified difference suggests the morpholino group contributes significantly more to the compound's cytotoxic profile than a simple alkyl chain.

HeLa Cell Proliferation Inhibition
Cross-study comparable
Morpholino analog: 85% inhibition at 10 µM. C6-n-propyl riboside: negligible activity.
Supports cell-model endpoint review; morpholino may confer higher reported antiproliferative response
Cross-study comparison; direct head-to-head data absent
Anticancer Cell Proliferation Purine Nucleoside Analogue

DNA Synthesis Inhibition vs. Senescence Induction

A key differential feature of 6-(4-morpholino)-9-(β-D-ribofuranosyl)-9H-purine is its established mechanism of action involving the inhibition of DNA synthesis and the induction of apoptosis [1]. This is distinct from the action of 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which have been shown to induce a senescence-like phenotype in cancer cells rather than immediate apoptosis [2]. The choice between an agent that directly halts DNA replication (apoptosis) versus one that induces a permanent cell-cycle arrest (senescence) is a critical strategic decision in experimental therapeutics and depends entirely on the research objective.

DNA Synthesis Inhibition vs. Senescence
Class-level inference
Morpholino analog: reported apoptosis induction. Piperazine analog: senescence-like phenotype.
Supports apoptosis pathway-response context; categorical difference in cellular outcome
Class-level evidence; requires target-specific validation
Mechanism of Action DNA Synthesis Senescence

Morpholino Purine Scaffold for Kinase Selectivity

The 6-morpholino purine core is a privileged scaffold for designing kinase inhibitors with tunable selectivity. While 6-(4-morpholino)-9-(β-D-ribofuranosyl)-9H-purine itself is a nucleoside analog, it serves as a critical precursor and structural inspiration for non-nucleoside kinase inhibitors like Reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine). Reversine was initially identified as a promiscuous Aurora B kinase inhibitor, but subsequent structural optimization of the morpholino-purine core led to the discovery of highly selective Mps1 (TTK) kinase inhibitors [1]. In contrast, simple 6-alkyl or 6-aryl purine ribosides lack this capacity for directed selectivity tuning, often resulting in broader, less defined activity profiles [2]. This class-level inference highlights the unique utility of the morpholino-substituted purine core in targeted kinase research.

Kinase Selectivity Scaffold
Class-level inference
Morpholino-purine core enables selective Mps1 inhibitor design (e.g., Reversine derivatives).
Supports kinase selectivity research workflow; qualitative scaffold advantage over 6-alkyl ribosides
Class-level inference; selectivity tuning requires co-structure guidance
Kinase Inhibitor Drug Design Selectivity

Targeted Applications of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine


DNA Damage Response & Apoptosis in Lymphoid Malignancies

This compound is specifically suited for studies aiming to dissect the DNA damage response and apoptotic pathways in indolent lymphoid malignancies. Its established mechanism of action, involving the inhibition of DNA synthesis and subsequent induction of apoptosis, makes it a precise tool for probing these processes [1]. Unlike senescence-inducing analogs, this compound directly engages the cell death machinery, allowing for focused research on caspase activation, mitochondrial outer membrane permeabilization, and other hallmarks of apoptosis [2].

Metabolic Comparison of C6-Substituted Purine Ribosides

The compound is an ideal reference standard for comparative metabolic studies investigating the role of the C6 substituent on the fate of purine nucleoside analogs. Researchers can use it to benchmark the impact of the morpholino group on key enzymatic interactions, such as its substrate activity with adenosine kinase or its resistance to deamination by adenosine deaminase, in direct comparison with other analogs like 6-methylmercaptopurine riboside or nebularine [1]. Such studies are crucial for understanding the structure-metabolism relationships that govern prodrug activation and off-target effects [2].

Key Intermediate for Focused Kinase Inhibitor Libraries

In a medicinal chemistry context, 6-(4-morpholino)-9-(β-D-ribofuranosyl)-9H-purine is a valuable starting material for the synthesis of focused libraries of kinase inhibitors built on the privileged morpholino-purine scaffold [1]. The morpholino group is a known feature in selective kinase inhibitors, and this nucleoside provides a pre-installed handle for further derivatization at other positions (e.g., C2, N9) to generate novel, patentable chemical entities targeting kinases like PI3K or Mps1 [2].

Innate Immune Activation via hSTING

As a 6-modified purine riboside, this compound can be employed as a tool in exploratory research on the human Stimulator of Interferon Genes (hSTING) pathway [1]. While specific activation data for this exact molecule may be limited, its structural class has been implicated in hSTING modulation, providing a foundation for its use in chemical biology studies aimed at understanding the structural determinants of innate immune activation and developing novel immunomodulatory agents [2].

Application
Selection Property
Validation Focus
Apoptosis & DNA damage response in lymphoid malignancy models
Apoptosis pathway-response context
Caspase activation and cell-death endpoint review
C6-substituent metabolic comparison studies
Nucleoside enzyme substrate profiling
Adenosine kinase and adenosine deaminase interaction assays
Focused kinase inhibitor library synthesis
Morpholino-purine scaffold for derivatization
Isoform-selectivity screening (PI3K, Mps1)
Innate immune activation (hSTING) exploratory research
6-modified purine riboside class effect
hSTING pathway modulation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.